molecular formula C20H18N2O2 B2556175 N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1795630-54-4

N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2556175
CAS No.: 1795630-54-4
M. Wt: 318.376
InChI Key: DKDKVFGVRQEKFF-UHFFFAOYSA-N
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Description

N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound that features a benzofuran moiety linked to a pyrrole ring via a benzamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.

    Attachment of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction between an amine and a diketone or through the Paal-Knorr synthesis.

    Formation of the Benzamide Linkage: The final step involves coupling the benzofuran and pyrrole intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran and pyrrole rings can be oxidized under strong oxidizing conditions, leading to the formation of quinone and pyrrole oxide derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Quinone and pyrrole oxide derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated and functionalized aromatic compounds

Scientific Research Applications

N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-indol-1-yl)benzamide
  • N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-imidazol-1-yl)benzamide
  • N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzamide

Uniqueness

N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is unique due to its specific combination of the benzofuran and pyrrole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-20(15-7-9-17(10-8-15)22-11-3-4-12-22)21-13-16-14-24-19-6-2-1-5-18(16)19/h1-12,16H,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDKVFGVRQEKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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